molecular formula C19H23NO3 B1250526 (E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine

(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine

Cat. No. B1250526
M. Wt: 313.4 g/mol
InChI Key: HFKLKVAMFMBFCX-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine is a natural product found in Piper nigrum and Piper sintenense with data available.

Scientific Research Applications

Isolation and Chemical Analysis

A piperidine alkaloid named piperdardine, which is chemically similar to (E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine, was isolated from Piper tuberculatum. This compound was characterized using a combination of spectroscopic methods, providing insights into its chemical structure and properties (Araújo-Júnior et al., 1997).

Synthesis of Natural Amide Alkaloid

The synthesis of piperdardine, which is structurally related to the compound , was achieved from safrole, a Brazilian essential oil. This synthesis provides a pathway for producing similar compounds for research purposes (Araújo-Júnior et al., 2001).

Insecticidal Properties

Studies on Piper nigrum Linn. revealed compounds structurally similar to (E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine, demonstrating insecticidal properties. These findings highlight the potential use of such compounds in developing new insecticides (Siddiqui et al., 2004).

Modulation of Glutamate Receptors

An experimental drug, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, related to the compound , has been tested for its effects on glutamate transmission and long-term potentiation in the hippocampus, suggesting potential applications in neuropharmacology (Stäubli et al., 1994).

Antileishmanial Activity

Research involving amides from Piper amalago, similar in structure to (E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine, showed significant antileishmanial activity, suggesting potential therapeutic applications in treating Leishmania infections (Carrara et al., 2013).

Corrosion Inhibition

Piperine derivatives, closely related to the compound , have been investigated as corrosion inhibitors on iron surfaces. This research opens avenues for using such compounds in industrial applications to prevent metal corrosion (Belghiti et al., 2018).

properties

Product Name

(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,6-dien-1-one

InChI

InChI=1S/C19H23NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h4-5,8-11,14H,1-3,6-7,12-13,15H2/b8-4+,9-5+

InChI Key

HFKLKVAMFMBFCX-KBXRYBNXSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CCCC=CC2=CC3=C(C=C2)OCO3

synonyms

pipersintenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
Reactant of Route 2
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
Reactant of Route 3
Reactant of Route 3
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
Reactant of Route 4
Reactant of Route 4
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
Reactant of Route 5
Reactant of Route 5
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine
Reactant of Route 6
Reactant of Route 6
(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.